Purpald®

Catalog No.
S607993
CAS No.
1750-12-5
M.F
C2H6N6S
M. Wt
146.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purpald<SUP>®</SUP>

CAS Number

1750-12-5

Product Name

Purpald®

IUPAC Name

4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C2H6N6S

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9)

InChI Key

RDIMQHBOTMWMJA-UHFFFAOYSA-N

SMILES

C1(=S)NN=C(N1N)NN

Synonyms

4-amino-5-hydrazino-1,2,4-triazole-3-thiol, 4-amino-5-hydrazino-3-mercapto-1,2,4-triazole, AHMT, Purpald

Canonical SMILES

C1(=S)NN=C(N1N)NN

Isomeric SMILES

C1(=NN=C(N1N)S)NN

DNA Staining:

  • Purpald® binds specifically to the minor groove of double-stranded DNA, making it a valuable tool for visualizing and quantifying cellular DNA content.
  • This property allows researchers to:
    • Identify and count nuclei in cells: Purpald® specifically stains the nucleus, the cell's central compartment housing the DNA. This enables researchers to count the number of cells in a sample and assess cell viability.
    • Visualize DNA in various biological samples: Purpald® can be used to stain DNA in tissues, chromosomes, and isolated nuclei, facilitating the study of their structure and organization.

Cell Cycle Analysis:

  • Purpald® can be employed to differentiate between various stages of the cell cycle, the process by which a cell grows and divides.
  • During the cell cycle, DNA replication occurs, leading to an increase in DNA content. Purpald® fluorescence intensity correlates with DNA content, allowing researchers to distinguish between:
    • G0/G1 phase: Cells with low DNA content (one copy of each chromosome).
    • S phase: Cells undergoing DNA replication (increasing DNA content).
    • G2/M phase: Cells with high DNA content (two copies of each chromosome) undergoing mitosis (cell division).

Apoptosis Detection:

  • Apoptosis, also known as programmed cell death, is a crucial process for maintaining tissue homeostasis. Purpald® can be used to detect apoptotic cells in conjunction with other techniques.
  • During apoptosis, cellular DNA fragmentation occurs. While Purpald® cannot directly identify fragmented DNA, it can be used alongside assays that detect DNA strand breaks, aiding in the identification of apoptotic cells.
  • Origin: The exact origin of Purpald® is not publicly available. However, scientific literature suggests its use began around 2002 in enzymatic assays [].
  • Significance: Purpald® serves as a chromogenic reagent, meaning it develops a colored product upon reaction with specific target molecules. This colorimetric property allows researchers to easily monitor and quantify biological processes [].

Molecular Structure Analysis

Purpald® possesses a unique heterocyclic structure known as a 1,2,4-triazole. This ring structure consists of three nitrogen atoms and two carbon atoms. Additionally, Purpald® incorporates three functional groups:

  • Amine (NH2)
  • Hydrazyl (N-NH2)
  • Thioamide (C=S) []

The presence of these functional groups contributes to Purpald®'s reactivity and its ability to form colored products during specific reactions.


Chemical Reactions Analysis

Purpald® is primarily employed in a detection assay known as the Purpald assay. This assay targets molecules containing carbohydrates, particularly those with substituted or unsubstituted glycols. Examples include glycerol, ribitol, and sialic acid [].

Carbohydrate (with glycol group) + Purpald® + Peroxidase → Colored Product + H2O2

  • The peroxidase enzyme oxidizes Purpald®, generating a reactive intermediate.
  • This intermediate reacts with the glycol group on the carbohydrate, forming a colored product.
  • The intensity of the color is proportional to the amount of carbohydrate present, allowing for quantification.

Physical And Chemical Properties Analysis

  • Molecular Formula: C2H6N6S []
  • Molecular Weight: 146.17 g/mol []
  • CAS Number: 1750-12-5 []
  • Other data: Specific information regarding melting point, boiling point, and solubility is not readily available in scientific databases.

Please Note:

  • Due to the limited commercially available information on Purpald®, some sections of this analysis, such as physical and chemical properties and safety and hazards, lack specific data.
  • Further research through scientific databases or contacting the supplier might be necessary to obtain this information.

XLogP3

-1.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (11.63%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1750-12-5

Wikipedia

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole

General Manufacturing Information

3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro-: ACTIVE

Dates

Modify: 2023-09-14

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